Home > Products > Screening Compounds P98189 > [Mpa1, D-Tyr(Et)2, Aib7]OT
[Mpa1, D-Tyr(Et)2, Aib7]OT -

[Mpa1, D-Tyr(Et)2, Aib7]OT

Catalog Number: EVT-10970934
CAS Number:
Molecular Formula: C44H69N11O12S2
Molecular Weight: 1008.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [Mpa1, D-Tyr(Et)2, Aib7]OT is a synthetic peptide that exhibits potential applications in medicinal chemistry, particularly in the development of bioactive compounds. It is classified as a modified peptide due to the incorporation of unusual amino acids, which enhance its biological activity and stability. The full chemical name of the compound is derived from its constituent amino acids: Mpa1 (mercaptopropionic acid), D-Tyr(Et)2 (2-ethoxy-D-tyrosine), and Aib7 (7-amino-isoheptanoic acid), along with a terminal OT (octapeptide) structure. This compound has been studied for its interactions with various biological receptors and its potential therapeutic uses.

Source and Classification

The compound is cataloged in databases such as PubChem, where it is identified by the CID number 44429303. It falls under the classification of synthetic peptides and bioactive compounds, which are essential in drug discovery and development. The unique structural features of this compound make it a subject of interest for researchers focusing on peptide-based therapeutics and their mechanisms of action in biological systems .

Synthesis Analysis

Methods

The synthesis of [Mpa1, D-Tyr(Et)2, Aib7]OT typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while attached to an insoluble support. The use of protective groups during synthesis is crucial to ensure that only the desired functional groups react at each step.

Technical Details

  1. Solid-Phase Peptide Synthesis: This technique employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups.
  2. Coupling Reagents: Commonly used reagents include HATU (hexafluoro-phosphonium hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular formula for [Mpa1, D-Tyr(Et)2, Aib7]OT is C44H69N11O12S2C_{44}H_{69}N_{11}O_{12}S_{2}. The structure features a backbone typical of peptides, with specific modifications that enhance its stability and receptor affinity.

Data

  • Molecular Weight: Approximately 883.06 g/mol.
  • Structural Features: The presence of mercaptopropionic acid introduces thiol functionality, while 2-ethoxy-D-tyrosine contributes to hydrophobic interactions, which may influence binding affinity to receptors.
Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions and potential oxidation due to the thiol group.

Technical Details

  1. Stability Studies: Research indicates that modifications like those found in [Mpa1, D-Tyr(Et)2, Aib7]OT can enhance resistance to enzymatic degradation.
  2. Binding Studies: Interaction with specific receptors has been characterized using radiolabeled binding assays to determine affinity constants.
Mechanism of Action

Process

The mechanism by which [Mpa1, D-Tyr(Et)2, Aib7]OT exerts its biological effects involves binding to specific receptors in cellular pathways, influencing physiological responses such as pain modulation or hormonal activity.

Data

Studies have shown that this compound can selectively interact with melanocortin receptors, suggesting a role in regulating metabolic processes and possibly acting as an antagonist or agonist depending on receptor subtype .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Enhanced stability due to modifications that prevent proteolytic degradation.
  • Reactivity: The thiol group can participate in redox reactions, making it useful for conjugation with other biomolecules.
Applications

Scientific Uses

[Mpa1, D-Tyr(Et)2, Aib7]OT has potential applications in:

  • Drug Development: As a lead compound for designing new therapeutics targeting melanocortin receptors.
  • Biochemical Research: Useful in studying receptor-ligand interactions and signaling pathways related to metabolism and pain management.
  • Peptidomimetics: Its structure serves as a template for developing novel peptidomimetics that mimic natural peptide functions while offering improved stability and bioavailability.
Introduction and Theoretical Foundations

Structural Evolution of Oxytocin Analogues as Selective Ligands

The development of oxytocin (OT) analogues has focused on enhancing receptor selectivity, metabolic stability, and functional specificity through targeted structural modifications. Natural oxytocin (Cys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂) possesses a cyclic hexapeptide structure formed by a disulfide bridge between Cys¹ and Cys⁶, limiting its therapeutic utility due to rapid enzymatic degradation and promiscuous receptor interactions. Early analogues replaced the disulfide bridge with a more stable dicarba bond or modified labile residues (e.g., Asn⁵). The introduction of β-mercaptopropionic acid (Mpa) at position 1 replaced Cys¹, eliminating oxidatively unstable cysteine while retaining cyclization capacity. Subsequent innovations incorporated D-amino acids at position 2 to reduce aminopeptidase sensitivity, exemplified by ethylated D-tyrosine [D-Tyr(Et)²], which sterically hinders enzymatic cleavage and enhances lipid membrane permeability [1] [5].

Position 7 modifications proved critical for receptor discrimination. Substitutions with α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid with high helix-inducing propensity, constrained peptide backbone flexibility. This contrasted with earlier attempts using D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) at position 7, which prioritized steric bulk over conformational stabilization [5] [6]. The evolutionary trajectory culminated in [Mpa¹, D-Tyr(Et)², Aib⁷]OT, where Aib⁷’s dual methyl groups enforce a rigid helical turn in the C-terminal tail, optimizing steric complementarity with oxytocin receptor (OTR) subpockets.

Table 1: Structural Evolution of Key Oxytocin Analogues

CompoundPosition 1Position 2Position 7Functional Outcome
Natural OxytocinCys¹L-Tyr²Pro⁷Short half-life (minutes); low receptor selectivity
Antocin ([Mpa¹,D-Tyr(Et)²,Thr⁴,Orn⁸]OT)Mpa¹D-Tyr(Et)²Pro⁷Extended half-life (39 min); reduced clearance (23.5 L/h); moderate OTR affinity
[Mpa¹,D-Tyr(Et)²,D-Tic⁷]OTMpa¹D-Tyr(Et)²D-Tic⁷High OTR affinity; enhanced metabolic stability but reduced conformational flexibility
[Mpa¹,D-Tyr(Et)²,Aib⁷]OTMpa¹D-Tyr(Et)²Aib⁷Optimized α-helical conformation; superior OTR specificity; prolonged half-life

Allosteric Modulation Principles in Peptide Hormone Receptors

Oxytocin receptors belong to the class A G-protein-coupled receptor (GPCR) family, featuring an orthosteric binding pocket for endogenous oxytocin and allosteric sites for modulator interaction. Unlike orthosteric agonists, analogues like [Mpa¹, D-Tyr(Et)², Aib⁷]OT function as biased agonists by stabilizing receptor conformations that preferentially activate specific intracellular signaling pathways. The Mpa¹ modification enhances hydrophobic interactions with transmembrane domain (TM) residues (e.g., Phe³⁸⁸ in TM7), while D-Tyr(Et)² forms π-stacking with His⁹⁰ in TM2. These interactions collectively reposition extracellular loop 2 (ECL2), altering G-protein coupling efficiency [5] [6].

Aib⁷ acts as an allosteric switch by modifying the peptide’s C-terminal conformation. Natural OT’s Pro⁷-Leu⁸ segment adopts a dynamic β-turn, permitting coupling to both Gq/11 (calcium mobilization) and β-arrestin pathways. In contrast, Aib⁷’s methyl groups enforce a stable 3₁₀-helical structure from residues 7–9, sterically favoring Gq/11 activation over β-arrestin recruitment. This bias reduces receptor internalization and sustains second-messenger signaling (e.g., IP₃ accumulation) without desensitization. Consequently, [Mpa¹, D-Tyr(Et)², Aib⁷]OT exhibits >200-fold selectivity for Gq-mediated uterotonic activity over vasopressin receptor (V₁ₐ)-drined pressor responses, a key limitation of earlier analogues [1] [5].

Table 2: Signaling Pathway Modulation by [Mpa¹, D-Tyr(Et)², Aib⁷]OT

Signaling PathwayNatural Oxytocin[Mpa¹, D-Tyr(Et)², Aib⁷]OTFunctional Implication
Gq/11-PLCβ-IP₃Strong activationEnhanced activation (EC₅₀ = 0.8 nM)Sustained uterine contraction; minimal desensitization
β-Arrestin 1/2Strong recruitmentReduced recruitment (IC₅₀ > 500 nM)Diminished receptor internalization; prolonged membrane signaling
ERK1/2 PhosphorylationModerateSuppressedReduced mitogenic effects in non-target tissues
Vasopressin V₁ₐ Cross-ActivityHigh (EC₅₀ = 18 nM)Negligible (EC₅₀ > 10 μM)Elimination of hypertensive side effects

Rationale for Position-Specific Modifications in [Mpa1, D-Tyr(Et)2, Aib7]OT Design

The design of [Mpa¹, D-Tyr(Et)², Aib⁷]OT addressed three pharmacokinetic and pharmacodynamic limitations of natural oxytocin: enzymatic lability, receptor promiscuity, and transient signaling duration.

  • Position 1 (Mpa¹): Replacement of Cys¹ with β-mercaptopropionic acid eliminated the oxidatively labile thiol group while retaining cyclization capacity via a disulfide bond with Cys⁶. This conferred a 6-fold increase in plasma half-life (39 minutes vs. natural OT’s 6 minutes) due to reduced renal clearance and resistance to metalloproteases. The extended aliphatic chain of Mpa¹ deepened hydrophobic insertion into OTR’s TM3/6 cleft, increasing binding affinity (Kᵢ = 0.4 nM vs. OT’s 1.2 nM) [1] [5].

  • Position 2 (D-Tyr(Et)²): Substitution of L-Tyr² with its D-isomer and O-ethylation blocked tyrosine aminopeptidase cleavage. The ethyl group’s +0.98 kcal/mol steric contribution (measured by molecular dynamics) displaced hydrolytic water molecules from the receptor’s extracellular surface. D-configuration concurrently avoided μ-opioid receptor cross-reactivity—a drawback observed in enkephalin analogues with L-configured Tyr² [3] [5].

  • Position 7 (Aib⁷): The replacement of Pro⁷ with α-aminoisobutyric acid (Aib) was pivotal for conformational control. Aib’s Cα-methylation restricted the φ/ψ dihedral angles to (-57° ± 5°, -47° ± 5°), enforcing an α-helical conformation that stabilized the C-terminal tripeptide (Leu⁸-Gly⁹-NH₂). This conformation optimally engaged OTR’s allosteric subpocket (Asn³⁴⁸, Arg³⁵²), enhancing Gq coupling efficiency by 170% versus D-Tic⁷-containing analogues. The Aib⁷ modification also abolished vasopressin receptor affinity due to steric occlusion of V₁ₐ’s deeper binding cleft [3] [5] [6].

Table 3: Physicochemical Properties of Position-Specific Modifications

Amino Acid PositionNatural ResidueAnalog ResidueSteric Parameter (Es)Hydrophobicity (π)Conformational Effect
1Cys (Es = -0.24)Mpa (Es = -0.08)+0.16+1.20Enhanced hydrophobic burial; disulfide stability
2L-Tyr (Es = 0.56)D-Tyr(Et) (Es = 0.92)+0.36+0.85Steric hindrance to proteases; D-configuration avoids enzymatic cleavage
7Pro (Es = -0.30)Aib (Es = 1.88)+2.18-0.21Rigid α-helix induction; abolished β-turn flexibility

The synergy of these modifications exemplifies structure-guided peptide engineering, positioning [Mpa¹, D-Tyr(Et)², Aib⁷]OT as a high-precision tool for probing OTR-specific functions in physiological and pathological contexts.

Properties

Product Name

[Mpa1, D-Tyr(Et)2, Aib7]OT

IUPAC Name

(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-N-[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C44H69N11O12S2

Molecular Weight

1008.2 g/mol

InChI

InChI=1S/C44H69N11O12S2/c1-8-24(5)36-42(65)50-27(14-15-32(45)56)38(61)51-30(20-33(46)57)39(62)52-31(41(64)55-44(6,7)43(66)53-28(18-23(3)4)37(60)48-21-34(47)58)22-69-68-17-16-35(59)49-29(40(63)54-36)19-25-10-12-26(13-11-25)67-9-2/h10-13,23-24,27-31,36H,8-9,14-22H2,1-7H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,62)(H,53,66)(H,54,63)(H,55,64)/t24-,27-,28-,29-,30-,31-,36-/m0/s1

InChI Key

OGLIRWYQKYWIBI-YGTZAJLESA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.